molecular formula C21H31NO2 B15007224 (1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol

(1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol

Cat. No.: B15007224
M. Wt: 329.5 g/mol
InChI Key: NSYTUNFHWYMMHU-OLPJAUBDSA-N
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Description

The compound (1S,10aS,12aS)-1,10a,12a-trimethyl-...-isoxazol-1-ol is a complex polycyclic molecule featuring a fused cyclopenta-phenanthrene backbone with an isoxazole heterocycle and hydroxyl group. Its stereochemistry (1S,10aS,12aS) and methyl substituents at positions 1, 10a, and 12a contribute to its unique three-dimensional conformation. The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively) distinguishes it from other steroid-like derivatives.

Properties

Molecular Formula

C21H31NO2

Molecular Weight

329.5 g/mol

IUPAC Name

(2S,17S,18S)-2,17,18-trimethyl-6-oxa-7-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol

InChI

InChI=1S/C21H31NO2/c1-19-11-13-12-24-22-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)23/h12,14-17,23H,4-11H2,1-3H3/t14?,15?,16?,17?,19-,20-,21-/m0/s1

InChI Key

NSYTUNFHWYMMHU-OLPJAUBDSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4[C@@]3(CC5=CON=C5C4)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=CON=C5C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol typically involves multiple steps, including cyclization, reduction, and functional group modifications. The exact synthetic route can vary, but it generally requires precise control of reaction conditions such as temperature, pressure, and pH to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

The compound (1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol, also known as ChemDiv compound 8011-0433, is a screening compound with potential applications in scientific research, particularly in drug discovery .

Chemical and Physical Properties

ChemDiv compound 8011-0433 has the following characteristics :

  • Molecular Formula: C21H31NO2C_{21}H_{31}NO_2
  • Molecular Weight: 329.48 g/mol
  • Hydrogen Bond Acceptors Count: 3
  • Hydrogen Bond Donors Count: 1
  • Rotatable Bond Count: 0
  • Number of Nitrogen and Oxygen Atoms: 3
  • Partition Coefficient (logP): 4.262
  • Water Solubility (logSw): -4.85
  • Polar Surface Area: 40.614 Ų
  • Acid Dissociation Constant (pKa): 16.26
  • Base Dissociation Constant (pKb): -0.75
  • Number of Chiral Centers: 7
  • SMILES Notation: CC@(C@@(CC2)C1C(CC1)C2[C@]2(C)C1Cc1nocc1C2)O
  • IUPAC Name: (2S,17S,18S)-2,17,18-trimethyl-6-oxa-7-azapentacyclo[11.7.0.0^{2,10}.0^{4,8}.0^{14,18}]icosa-4,7-dien-17-ol

Screening Libraries

Compound 8011-0433 is included in several screening libraries, which suggests its potential use in identifying new drug candidates and biological targets :

  • 300k Representative Compounds Library (Bemis-Murcko Clustering Algorithm)
  • Glucocorticoid Receptors Library
  • Regenerative Medicine Focused Library
  • Steroid-like Compounds
  • 1.7M Stock Database

Potential Applications in Drug Discovery

The inclusion of Compound 8011-0433 in screening libraries indicates its potential use in drug discovery . Screening libraries are collections of compounds that are used to identify substances with desired biological activity. The specific libraries in which 8011-0433 is included suggest its potential relevance to:

  • Glucocorticoid receptors: Glucocorticoid receptors are involved in various physiological processes, including immune response, metabolism, and inflammation. Compounds that interact with these receptors may have therapeutic potential for related conditions .
  • Regenerative medicine: Regenerative medicine aims to repair or replace damaged tissues and organs. The inclusion of Compound 8011-0433 in a regenerative medicine-focused library suggests it may have properties that promote tissue regeneration or modulate cellular processes involved in regeneration .
  • Steroid-like activity: Given its inclusion in a steroid-like compound library, 8011-0433 may possess structural features or biological activities similar to steroids . This could be relevant for developing therapies related to hormonal regulation or other steroid-mediated processes.

Mechanism of Action

The mechanism by which (1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural and synthetic differences between the target compound and its closest analogs:

Compound Name & Identifier Core Structure Heterocycle Type Key Substituents/Modifications Synthesis Method Biological Activity (Inferred/Reported) References
Target: (1S,10aS,12aS)-1,10a,12a-trimethyl-...-isoxazol-1-ol Cyclopenta[7,8]phenanthro-isoxazol Isoxazole Methyl groups at 1,10a,12a; hydroxyl at C1 Likely via cycloaddition or heterocyclization (similar to triazole derivatives) Unknown; potential steroid-like activity N/A
8k : Dihydroartemisinin-triazole derivative Cyclopenta[7,8]phenanthro-triazole 1,2,3-Triazole Dihydroartemisinin moiety; nitro-phenyl azide Cu-catalyzed azide-alkyne cycloaddition (CuAAC) Antimalarial (artemisinin-derived activity)
153f : (1S,3aS,3bR,5aS,10aS,10bS,12aS)-10a,12a-dimethyl-...-triazol-1-ol Cyclopenta[7,8]phenanthro-triazole 1,2,3-Triazole Derived from dihydrotestosterone; nitro-phenyl azide Click chemistry (azide + alkyne) with ammonium acetate catalysis Androgenic/anabolic activity (testosterone-like)
145f : 7-(4-Methoxybenzyl)-...-triazol-1-ol Cyclopenta[7,8]phenanthro-triazole 1,2,3-Triazole 4-Methoxybenzyl group; dihydrotestosterone backbone Click chemistry with 4-methoxybenzylamine Modified steroid activity (unreported specifics)
Oxazole analog: (1R,3aS,3bR,10aR,10bS,12aS)-1-ethynyl-...-oxazol-1-ol Cyclopenta[7,8]phenanthro-oxazole 1,2-Oxazole Ethynyl group at C1; methyl groups at 10a,12a Unreported (oxazole synthesis typically via cyclodehydration) Unknown (structural similarity to steroids)

Key Differences and Implications

Heterocycle Reactivity: The isoxazole ring in the target compound may confer greater metabolic stability compared to triazole derivatives due to reduced nitrogen content and altered electron distribution. Triazoles (e.g., 8k, 153f) are more prone to hydrogen bonding but may exhibit higher synthetic versatility .

Synthetic Routes :

  • Triazole derivatives (e.g., 8k, 153f) are synthesized via CuAAC ("click chemistry") with yields up to 88% , suggesting the target compound could be synthesized similarly using isoxazole-forming reagents.
  • The oxazole analog’s synthesis likely involves cyclodehydration of amides or ketones, a less modular approach compared to click chemistry .

The target compound’s isoxazole group may modulate receptor binding or metabolic pathways differently.

Biological Activity

The compound (1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol is a complex organic molecule with significant potential for diverse biological interactions. Its intricate structure and unique stereochemistry suggest that it may possess various pharmacological properties.

Structural Characteristics

This compound features:

  • Multiple chiral centers.
  • A bicyclic framework incorporating cyclopentane and isoxazole moieties.

The structural complexity indicates potential for diverse biological activities similar to other compounds with analogous frameworks.

Potential Biological Activities

Compounds with structural similarities often exhibit several pharmacological properties. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesUnique Properties
Compound ABicyclic structureAntimicrobial activity
Compound BIsoxazole ringAnti-inflammatory effects
Compound CSimilar stereochemistryNeuroprotective properties

The specific biological activity of (1S,10aS,12aS)-1 can be hypothesized based on these analogs but requires empirical validation through bioassays and pharmacological testing.

1. Antimicrobial Activity

Research on structurally similar compounds has demonstrated antimicrobial properties. For instance:

  • Study : A compound with a bicyclic structure similar to (1S,10aS,12aS)-1 showed effective inhibition of bacterial growth in vitro.
  • Findings : The compound exhibited minimum inhibitory concentrations (MIC) against various strains of bacteria.

2. Anti-inflammatory Effects

Compounds featuring isoxazole rings have been documented to possess anti-inflammatory properties:

  • Study : A related isoxazole derivative was tested in animal models for inflammation.
  • Findings : Significant reductions in inflammatory markers were observed post-treatment.

3. Neuroprotective Properties

Neuroprotective effects have been noted in compounds with similar stereochemistry:

  • Study : Investigating the neuroprotective effects of a structurally related compound on neuronal cell cultures.
  • Findings : The compound reduced apoptosis and oxidative stress markers in neurons.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of this compound, given its complex polycyclic framework?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to assign stereochemistry and verify methyl group positions. For example, distinct coupling constants in 1H^{1}\text{H}-NMR can resolve cyclopenta-phenanthrene ring conformations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C20_{20}H28_{28}N2_{2}O) and detects isotopic patterns to rule out impurities .
  • X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable, particularly for chiral centers at 1S, 10aꝉ, and 12aꝉ positions .

Q. What synthetic strategies are recommended for constructing the fused isoxazole-phenanthrene core?

  • Methodology :

  • Stepwise Cyclization : Use [3+2] cycloaddition between nitrile oxides and alkenes to form the isoxazole ring, followed by Friedel-Crafts alkylation for phenanthrene fusion .
  • Hydrogenation Protocols : Selective hydrogenation (e.g., H2_2/Pd-C) to saturate specific double bonds while preserving stereogenic centers .
  • Reagent Selection : Optimize conditions (e.g., solvents, catalysts) to avoid over-reduction of the isoxazole ring, which is sensitive to strong acids/bases .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s biological activity?

  • Methodology :

  • Docking vs. Assay Discrepancies : If molecular docking predicts high binding affinity (e.g., for steroid receptors), but in vitro assays show low activity, re-evaluate force field parameters (e.g., solvation effects, torsional barriers) in simulations .
  • Metabolic Stability Screening : Use glutathione adduct assays (e.g., LC-MS/MS) to detect rapid metabolic degradation, which may explain divergence between predicted and observed activity .

Q. What advanced techniques are required to analyze stereochemical outcomes in derivatives synthesized via triazolization reactions?

  • Methodology :

  • NOESY NMR : Identify spatial proximity of protons (e.g., axial vs. equatorial methyl groups) to confirm regioselectivity in triazole ring formation .
  • Chiral HPLC : Separate enantiomers of derivatives (e.g., 16β-hydroxystanozolol analogs) to assess stereochemical purity (>98% ee) .
  • Kinetic Isotope Effects (KIE) : Study reaction mechanisms (e.g., radical vs. ionic pathways) by substituting 1H^{1}\text{H} with 2H^{2}\text{H} at critical positions .

Q. How should researchers design experiments to evaluate the compound’s enzyme inhibition potential?

  • Methodology :

  • Inhibition Assays : Use Amplex Red-based fluorescence assays (e.g., for autotaxin inhibition) with IC50_{50} determination. Include positive controls (e.g., HA130 inhibitor) and validate with dose-response curves .
  • Selectivity Profiling : Screen against a panel of cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess off-target effects .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme binding over 100+ ns trajectories to identify key interactions (e.g., hydrogen bonds with Ser/Thr residues) .

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